2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Scientific Research Applications
2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base to form 1,3,4-thiadiazole. This intermediate is then reacted with phenylacetic acid or its derivatives under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; conditionssolvent like dichloromethane or acetonitrile, catalyst like triethylamine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: A basic thiadiazole derivative with similar biological activities.
2-phenyl-1,3,4-thiadiazole: Another derivative with comparable antimicrobial and anticancer properties.
5-phenyl-1,3,4-thiadiazole-2-amine: Exhibits similar chemical reactivity and biological activities.
Uniqueness
2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both phenyl and acetamide groups contributes to its ability to interact with multiple molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-14(11-12-7-3-1-4-8-12)17-16-19-18-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDKVTIBOLQPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.